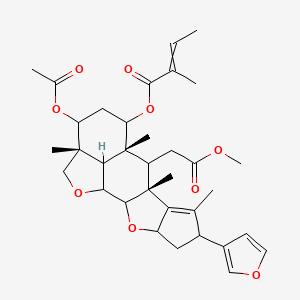
Margosan-O; Azadriactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salannin is a tetranortriterpenoid compound isolated from the seeds of the neem tree (Azadirachta indica) It is one of the many bioactive compounds found in neem, known for its insecticidal and antifeedant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salannin can be extracted from neem seeds using various extraction techniques. One common method involves the use of solvents such as ethanol or methanol to extract the compound from the seed kernels. The extract is then subjected to chromatographic techniques to isolate and purify salannin .
Industrial Production Methods: Industrial production of salannin typically involves large-scale extraction from neem seeds. The seeds are first cleaned and dried, then ground into a fine powder. The powder is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain pure salannin .
Analyse Chemischer Reaktionen
Types of Reactions: Salannin undergoes various chemical reactions, including photolysis, oxidation, and cycloaddition reactions.
Common Reagents and Conditions:
Major Products:
Photolysis Products: Δ17-isosalanninolide, isosalanninolide, and salanninolide.
Oxidation Products: Various peroxide intermediates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Salannin exerts its effects primarily through its interaction with insect hormonal pathways. It acts as an insect growth regulator by inhibiting the synthesis of ecdysteroids and juvenile hormones, which are crucial for insect development and reproduction . This disruption leads to prolonged larval stages, reduced pupal weight, and increased mortality in insects .
Vergleich Mit ähnlichen Verbindungen
Azadirachtin: Known for its potent insecticidal properties, azadirachtin is more widely studied and used compared to salannin.
Nimbin: Exhibits anti-inflammatory and antimicrobial activities, similar to salannin.
Gedunin: Known for its antimalarial and antifungal properties.
Uniqueness of Salannin: While salannin shares some biological activities with these compounds, its unique chemical structure and specific mode of action make it a valuable addition to the arsenal of natural bioactive compounds. Its ability to disrupt insect hormonal pathways sets it apart from other neem-derived compounds .
Eigenschaften
Molekularformel |
C34H44O9 |
|---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
[(9R,11R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/t21?,22?,23?,24?,25?,28?,29?,30?,32-,33+,34-/m1/s1 |
InChI-Schlüssel |
CJHBVBNPNXOWBA-GFFATCCTSA-N |
Isomerische SMILES |
CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C([C@]4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


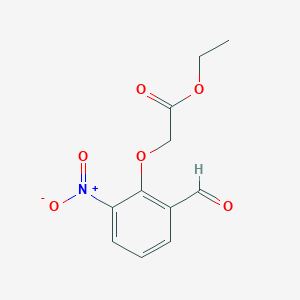
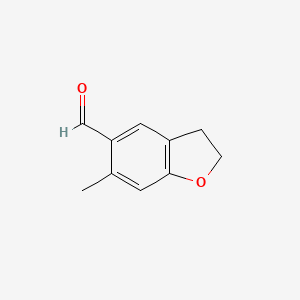
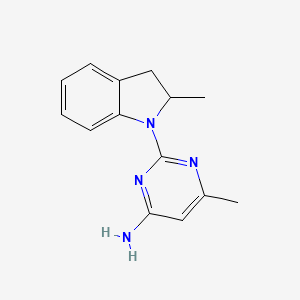
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
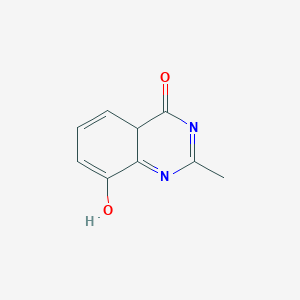
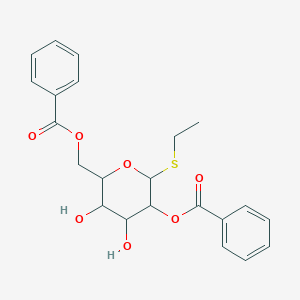

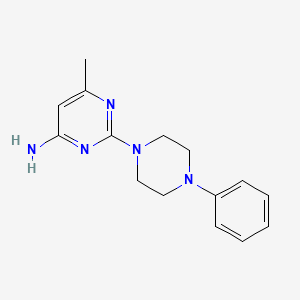
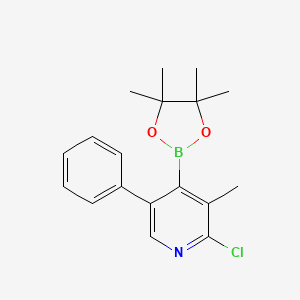
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)

